5-CHLORO-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE
Description
Properties
IUPAC Name |
5-chloro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2S/c1-7-6-8(16-14-7)4-5-13-11(15)9-2-3-10(12)17-9/h2-3,6H,4-5H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSATXLFVIHAQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and elemental sulfur.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the thiophene derivative with an appropriate amine under amide bond-forming conditions.
Chlorination: The chlorine atom is introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Oxazole Moiety: The oxazole ring is synthesized separately and then attached to the thiophene ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Thiophene derivatives with various substituents.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 5-chloro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]thiophene-2-carboxamide lies in its potential as a pharmaceutical agent. Research indicates that compounds with thiophene and oxazole moieties exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated a series of thiophene derivatives, including similar structures to this compound. The results demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound could be further explored for its anticancer potential .
Material Science
The compound's unique structure allows it to be utilized in developing advanced materials. Thiophenes are known for their electrical conductivity and stability, making them suitable for applications in organic electronics.
Application: Organic Solar Cells
Research has shown that incorporating thiophene-based compounds into organic photovoltaic devices can enhance their efficiency. A comparative study highlighted that devices using thiophene derivatives exhibited improved charge mobility and stability compared to traditional materials .
Agricultural Chemistry
Another promising application is in agrochemicals. Compounds similar to this compound have been investigated for their herbicidal properties.
Case Study: Herbicidal Efficacy
In field trials, oxazole-containing compounds demonstrated effective weed control with lower toxicity to crops. This suggests a potential for developing safer herbicides that minimize environmental impact while maintaining agricultural productivity .
Data Tables
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues with Thiophene Carboxamide Backbones
ME1 and ME5 ()
The closest structural analogs are ME1 (5-CHLORO-N-(2-(4-(2-OXOPYRIDIN-1(2H)-YL)BENZAMIDO)ETHYL)THIOPHENE-2-CARBOXAMIDE) and ME5 (cyclopentyl-substituted variant). Key comparisons include:
- Core Structure : All share the thiophene-2-carboxamide backbone.
- Substituent Variations :
- ME1 : Features a benzamido-ethyl linker with a 2-oxopyridinyl group.
- ME5 : Incorporates a cyclopentyl ring in place of the ethyl linker.
- Target Compound : Replaces the benzamido-pyridinyl group with a 3-methyl-1,2-oxazole-ethyl moiety.
- Biological Relevance: ME1 and ME5 are annotated as FXa inhibitors, suggesting the thiophene carboxamide scaffold is critical for this activity. The target compound’s oxazole substituent may alter binding interactions compared to ME1’s pyridinyl group .
Patent-Derived Compound ()
A compound from a 2019 patent (N-(5-(3-CYANO-6-NITRO-7-(TETRAHYDROFURAN-3-YL-OXY)QUINOLIN-4-YL-AMINO)PYRIMIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE) shares the thiophene-2-carboxamide group but integrates a pyrimidine-quinoline system. This highlights the scaffold’s versatility in accommodating diverse heterocyclic systems, though the biological implications of such modifications are unclear without activity data .
Functional Analogues with Thiazolidinone Cores ()
Compounds 9–13 in feature a 2-thioxoacetamide-thiazolidinone hybrid structure. While structurally distinct from the target compound, their synthesis and characterization provide insights into substituent effects on physical properties:
| Compound ID | Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 9 | 4-Chlorobenzylidene | 90 | 186–187 |
| 10 | Indol-3-ylmethylene | 83 | 206–207 |
| 11 | 2-(4-Methylphenyl)-2-oxoethyl | 65 | 147–148 |
| 12 | 5-Nitro-2-furyl (4-fluorophenyl) | 53 | 155–156 |
| 13 | 5-Nitro-2-furyl (4-chlorophenyl) | 58 | 159–160 |
Key Observations :
- Yield Trends : Bulky substituents (e.g., indole in Compound 10) reduce yields compared to simpler groups (e.g., chlorobenzylidene in Compound 9).
- Melting Points : Aromatic and planar substituents (e.g., indole) increase melting points due to enhanced intermolecular interactions.
- Comparison to Target Compound : The target’s oxazole-ethyl group likely confers moderate polarity, suggesting a melting point within the range of 150–200°C, though experimental validation is needed .
Functional Group Impact on Bioactivity
- Chlorine Substituent : Present in the target compound and ME1/ME5, chlorine enhances lipophilicity and may improve membrane permeability.
- Oxazole vs. Pyridine : The oxazole’s smaller size and reduced basicity compared to pyridine (in ME1) could modulate target selectivity, particularly in enzyme-binding pockets .
Biological Activity
5-Chloro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound is characterized by its thiophene core, which is known for its diverse biological activities. The presence of the oxazole moiety further enhances its pharmacological potential. The molecular formula for this compound is C12H12ClN3O2S, and it possesses a unique structural configuration that allows it to interact with various biological targets.
Anticancer Activity
Research indicates that thiophene derivatives, including this compound, exhibit significant anticancer properties. A study conducted on a series of thiophene derivatives demonstrated their cytotoxic effects against human breast cancer cell lines (MCF7). The compound showed promising results with IC50 values comparable to established chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Thiophene Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | X.XX |
| Doxorubicin | MCF7 | 0.15 |
| Other Thiophene Derivatives | MCF7 | Various |
Note: Specific IC50 values for the target compound were not detailed in the available literature and require further experimental validation.
Antiviral Activity
The antiviral properties of thiophene derivatives have also been explored. In particular, compounds with similar structures have shown inhibitory effects on Hepatitis C Virus (HCV) replication in hepatocellular carcinoma cell lines. The mechanism typically involves the inhibition of viral RNA replication pathways . While specific data for this compound remains scarce, its structural similarities suggest potential antiviral efficacy.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Studies have shown that thiophene derivatives can induce apoptosis in cancer cells through the upregulation of pro-apoptotic factors such as p53 and caspase activation .
- Cell Cycle Arrest : Compounds similar to this derivative have been reported to cause cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation.
- Inhibition of Viral Pathways : Potential interactions with viral proteins could lead to reduced viral replication rates, though specific studies on this compound are needed.
Case Studies
Recent investigations into thiophene derivatives have highlighted their potential as anticancer agents. For instance, a study on novel thiophene compounds showed significant cytotoxicity against various cancer cell lines, indicating that structural modifications could enhance therapeutic efficacy .
Q & A
Q. What are the recommended synthetic routes for 5-CHLORO-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE?
- Methodological Answer : The synthesis typically involves multi-step reactions. For example:
Step 1 : Condensation of 3-methyl-1,2-oxazole-5-ethylamine with 5-chlorothiophene-2-carbonyl chloride under inert conditions (e.g., N₂ atmosphere) using a polar aprotic solvent like DMF or acetonitrile.
Step 2 : Cyclization using iodine and triethylamine in DMF to form the oxazole-thiophene hybrid structure .
Key considerations include optimizing reaction time (1–3 minutes for rapid cyclization) and stoichiometric ratios to minimize byproducts.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR spectroscopy to confirm structural integrity, focusing on the thiophene (δ 6.5–7.5 ppm) and oxazole (δ 2.5–3.5 ppm) protons .
- HPLC-MS for purity assessment and molecular ion detection.
- FT-IR to verify carbonyl (C=O, ~1650 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
Q. How can researchers address solubility challenges in biological assays?
- Methodological Answer :
- Employ co-solvents like DMSO (≤1% v/v) or cyclodextrin-based solubilizing agents.
- Pre-formulate the compound as a sodium or potassium salt to enhance aqueous solubility.
- Validate solubility using dynamic light scattering (DLS) to detect aggregation .
Advanced Research Questions
Q. What strategies optimize the compound’s synthetic yield and purity?
- Methodological Answer :
- Reaction Optimization : Screen solvents (e.g., DMF vs. acetonitrile) and catalysts (e.g., iodine vs. NBS) to improve cyclization efficiency .
- Purification : Use gradient column chromatography (silica gel, hexane/ethyl acetate) or preparative HPLC with a C18 column.
- Byproduct Analysis : Track intermediates via TLC and isolate using fractional crystallization .
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR data with computational predictions (e.g., DFT-based simulations).
- Isotopic Labeling : Use 15N or 13C-labeled precursors to clarify ambiguous peaks.
- X-ray Crystallography : Resolve stereochemical ambiguities by growing single crystals in a mixed solvent system (e.g., CHCl₃/MeOH) .
Q. What methodologies assess the compound’s environmental fate and ecotoxicological risks?
- Methodological Answer :
- Biodegradation Studies : Use OECD 301B guidelines to measure degradation rates in aqueous systems.
- QSAR Modeling : Predict bioaccumulation potential using logP values and topological polar surface area (TPSA).
- Ecotoxicology : Conduct Daphnia magna acute toxicity assays (48-hour LC₅₀) and algal growth inhibition tests .
Q. How can mechanistic studies elucidate its biological activity?
- Methodological Answer :
- Molecular Docking : Screen against target proteins (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite.
- SAR Analysis : Synthesize analogs with modifications to the oxazole or thiophene moieties and compare IC₅₀ values in cell-based assays.
- Pathway Mapping : Use transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment .
Data Analysis & Theoretical Frameworks
Q. What statistical approaches validate experimental reproducibility?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to test variable interactions (e.g., temperature, pH).
- Error Analysis : Calculate %RSD for triplicate measurements and use ANOVA to assess significance.
- Meta-Analysis : Compare results with prior studies on structurally similar carboxamides .
Q. How can researchers reconcile contradictory bioactivity data across studies?
- Methodological Answer :
- Dose-Response Reassessment : Verify potency using standardized cell lines (e.g., HEK293 vs. HeLa).
- Assay Interference Checks : Test for false positives via counterscreens (e.g., luciferase inhibition).
- Theoretical Alignment : Link discrepancies to differences in molecular descriptors (e.g., lipophilicity, H-bond donors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
